Pterocarpine
CAS No.: 524-97-0
Cat. No.: VC21343254
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 524-97-0 |
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Molecular Formula | C17H14O5 |
Molecular Weight | 298.29 g/mol |
IUPAC Name | (1R,12R)-16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene |
Standard InChI | InChI=1S/C17H14O5/c1-18-9-2-3-10-13(4-9)19-7-12-11-5-15-16(21-8-20-15)6-14(11)22-17(10)12/h2-6,12,17H,7-8H2,1H3/t12-,17-/m0/s1 |
Standard InChI Key | YLZYAUCOYZKLMA-SJCJKPOMSA-N |
Isomeric SMILES | COC1=CC2=C(C=C1)[C@H]3[C@@H](CO2)C4=CC5=C(C=C4O3)OCO5 |
SMILES | COC1=CC2=C(C=C1)C3C(CO2)C4=CC5=C(C=C4O3)OCO5 |
Canonical SMILES | COC1=CC2=C(C=C1)C3C(CO2)C4=CC5=C(C=C4O3)OCO5 |
Chemical Structure and Properties
Structural Characteristics
Pterocarpine possesses the characteristic tetracyclic ring system of pterocarpans, featuring a benzofuran-benzopyran structural backbone . This structural arrangement creates a unique three-dimensional configuration that contributes to its biological activities. The compound contains chiral centers that influence its stereochemistry and interaction with biological targets .
The molecular formula of pterocarpine is C17H14O5, corresponding to a molecular weight of 298.29 g/mol as calculated by PubChem 2.2 . The structure includes methoxy groups that affect its solubility, lipophilicity, and other physicochemical properties relevant to its pharmacokinetic behavior.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of pterocarpine:
Property | Value/Description |
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Molecular Formula | C17H14O5 |
Molecular Weight | 298.29 g/mol |
Physical State | Solid |
Stereochemistry | Contains chiral centers |
Chemical Classification | Isoflavonoid, Pterocarpan |
Synonyms | Pterocarpine, Pterocarpin, (-)-Pterocarpin, 3-Methoxy maackiain |
PubChem CID | 1715306 |
Structural elucidation of pterocarpine and its derivatives typically employs multiple spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and circular dichroism for determining stereochemistry . Crystal structure data has also been reported, providing valuable information about its three-dimensional configuration and potential interactions with biological receptors .
Natural Sources and Occurrence
Botanical Sources
Pterocarpine has been identified in several plant species, predominantly within the Fabaceae (Leguminosae) family. This family of plants is known for producing a variety of isoflavonoids with diverse biological activities . Table 2 outlines the primary plant sources of pterocarpine:
Plant Species | Family | Plant Parts Containing Pterocarpine |
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Maackia tenuifolia | Fabaceae | Roots, Stem |
Millettia pulchra | Fabaceae | Roots |
Sophora flavescens | Fabaceae | Roots |
Pterocarpus species | Fabaceae | Heartwood, Leaves |
Erythrina lysistemon | Fabaceae | Roots |
The distribution of plants rich in pterocarpins has distinct regional characteristics, with significant resources found in various geographical areas, particularly in regions with diverse Leguminosae flora . The concentration of pterocarpine varies across different parts of these plants, with the highest levels typically found in roots and heartwood.
Biosynthesis
Pterocarpine, like other pterocarpans, is formed during the later stages of flavonoid biosynthesis, specifically within the isoflavonoid branch of the pathway. The entry into this biosynthetic process occurs through the action of 2-hydroxyisoflavanone synthase . This enzyme catalyzes the conversion of precursor compounds into the characteristic pterocarpan skeleton.
The biosynthetic pathway involves multiple enzymatic steps that contribute to the structural diversity observed among natural pterocarpans. Understanding these pathways provides insights into the ecological roles of these compounds and potential approaches for enhancing their production in natural or engineered systems.
Biological Activities and Pharmacological Properties
Antimicrobial Activities
Pterocarpine demonstrates significant antimicrobial properties, consistent with its natural role as a phytoalexin in plant defense mechanisms. Studies have shown activity against both gram-positive and gram-negative bacteria, as well as certain fungal species . These antimicrobial effects position pterocarpine as a potential candidate for developing new antibiotics or antifungal agents.
The antimicrobial activity extends to extracts from Pterocarpus species, which have shown effectiveness against organisms including Escherichia coli and Aspergillus niger . The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential microbial enzymes.
Anticancer Properties
Recent research has highlighted the potential anticancer activities of pterocarpine and related pterocarpans. These compounds have demonstrated cytotoxic effects against multiple cancer cell lines through various mechanisms . Table 3 summarizes key findings related to the anticancer properties of pterocarpine and closely related compounds:
Cancer Type | Cell Lines | Observed Effects | Effective Concentrations |
---|---|---|---|
Breast Cancer | MCF-7 | Cytotoxicity | IC50: 29.36 μM |
Liver Cancer | HepG2, Hep3B | Significant anticancer activity | IC50: 10.86 μM, 9.81 μM |
Lung Cancer | A549 | Anticancer activity | IC50: 8.2-17 μM |
Cervical Cancer | HeLa | Concentration-dependent cytotoxicity | LC50: 365.77 μg/ml |
The mechanisms underlying these anticancer effects include induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression . The concentration-dependent nature of these effects has important implications for potential therapeutic applications, as demonstrated by studies showing minimal cytotoxicity at lower concentrations (100-200 μg/ml) but significant cell death at higher concentrations (500 μg/ml) .
Anti-inflammatory and Antioxidant Activities
Additionally, studies have demonstrated significant antioxidant activities of pterocarpine and pterocarpan-containing extracts. These compounds can effectively scavenge free radicals and protect cells from oxidative damage . For example, extracts containing pterocarpans have shown DPPH radical scavenging activity with measurable IC50 values, indicating their potential as natural antioxidants .
Other Biological Activities
Beyond the activities described above, pterocarpine and related pterocarpans have demonstrated several other biological properties of potential therapeutic relevance:
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Antiangiogenic effects: Selected pterocarpans have shown selective antiproliferative activities against human retinal endothelial cells (HRECs), suggesting potential applications in treating neovascular eye diseases .
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Enzyme inhibitory activities: Pterocarpans have exhibited inhibitory potency against several enzymes, including protein tyrosine phosphatase 1B (PTP1B), neuraminidase, and α-glycosidase .
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Anti-estrogenic effects: Some pterocarpans possess activities that can modulate estrogen signaling, which may be relevant for hormone-dependent conditions .
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Antidiabetic properties: Studies have suggested potential applications in managing diabetes through various mechanisms .
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Insecticidal activities: Certain pterocarpans demonstrate natural insecticidal properties that could be exploited for agricultural applications .
Research Studies and Recent Findings
Structure-Activity Relationship Studies
Research has established important correlations between the structural features of pterocarpine and its biological activities. These structure-activity relationships provide valuable insights for designing more potent and selective derivatives with enhanced therapeutic properties . The stereochemistry at the chiral centers, as well as the pattern of substitutions on the tetracyclic ring system, significantly influence biological activity.
Studies employing comprehensive spectroscopic data analysis have been crucial for determining the unusual structures and stereochemistry of novel pterocarpine derivatives, such as Sophopterocarpan A isolated from Sophora flavescens . These analytical approaches help establish the structural basis for the observed biological activities.
Recent Research Developments
Table 4 summarizes recent significant research findings related to pterocarpine and closely related compounds:
A notable expansion in pterocarpan research occurred between 2006 and 2020, with 89 new compounds identified during this period . These newly discovered pterocarpans demonstrate novel complex and diversified genus-specific stereostructures with strong biological activities, expanding our understanding of this important class of compounds.
Analytical Methods for Identification
Recent advances in analytical techniques have enhanced our ability to identify and characterize pterocarpine and related compounds in complex mixtures. For example, visible light/near-infrared hyperspectral imaging (Vis/NIR-HSI) has been employed to distinguish between different Pterocarpus species, facilitating the identification of species rich in pterocarpans .
These analytical approaches complement traditional methods such as NMR spectroscopy, mass spectrometry, and circular dichroism for structural elucidation. The combination of these techniques provides a powerful toolkit for identifying new pterocarpan derivatives and studying their structural features.
Synthesis Methods
Chemical Synthesis Approaches
The total synthesis of pterocarpans, including pterocarpine and its analogs, represents an active area of research in natural product chemistry. Several synthetic strategies have been developed, focusing on constructing the characteristic tetracyclic benzofuran-benzopyran skeleton . These approaches enable the preparation of natural pterocarpans as well as structural analogs with potentially enhanced properties.
Key synthetic methods include:
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Biomimetic synthesis approaches that mirror the natural biosynthetic pathways
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Chromene-based synthetic routes
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Reactions utilizing specialized reagents such as thallium(III) nitrate (TTN) and phenyliodine bis(trifluoroacetate) (PIFA)
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Heck arylation techniques for forming critical carbon-carbon bonds
Challenges in Synthesis
The synthesis of pterocarpans presents several challenges, including the establishment of the correct stereochemistry at the chiral centers and the efficient construction of the tetracyclic ring system. These challenges have stimulated innovative approaches in synthetic organic chemistry, leading to methodological advances with broader applications.
Continued research in this area aims to develop more efficient and scalable synthesis routes that could support the production of pterocarpine and related compounds for preclinical and clinical studies.
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